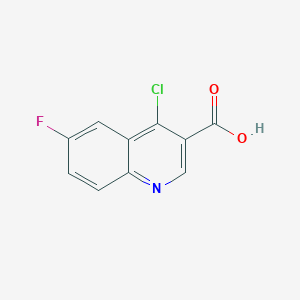

4-Chloro-6-fluoroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-6-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMDTRIVHUEXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392547 | |

| Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-67-0 | |

| Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-fluoroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and biological context of 4-Chloro-6-fluoroquinoline-3-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a halogenated quinoline derivative. The presence of the carboxylic acid group at the 3-position and the halogen atoms at the 4- and 6-positions significantly influences its chemical reactivity and potential biological activity.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 179024-67-0 | [2] |

| Molecular Formula | C₁₀H₅ClFNO₂ | [2] |

| Molecular Weight | 225.60 g/mol | [2][3] |

| Appearance | White to Yellow Solid | [2] |

| Boiling Point | 355.6°C at 760 mmHg (Calculated) | [4] |

| Density | 1.55 g/cm³ (Calculated) | [4] |

| Topological Polar Surface Area | 50.2 Ų | [2] |

| XLogP3 | 2.72550 | [4] |

Spectral Data Interpretation

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum would display ten distinct signals for the carbon atoms of the quinoline core and the carboxyl group. The carbonyl carbon of the carboxylic acid would be found significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid functional group. This includes a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as CO₂, H₂O, and HCl, which is characteristic of quinolone carboxylic acids.

Experimental Protocols & Synthesis

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy is the Gould-Jacobs reaction, followed by chlorination and hydrolysis.

Proposed Synthesis Workflow

The logical flow for the synthesis is outlined below, starting from the readily available precursor, 4-fluoroaniline.

Caption: Proposed synthetic pathway for this compound.

Detailed Methodologies

Step 1 & 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction This procedure is based on the well-established Gould-Jacobs reaction for quinoline synthesis.

-

Reaction Setup: In a round-bottom flask, combine 4-fluoroaniline with one equivalent of diethyl 2-(ethoxymethylene)malonate.

-

Condensation: Heat the mixture gently (e.g., 100-120°C) for 1-2 hours to facilitate the initial condensation reaction and removal of ethanol.

-

Cyclization: Add the resulting intermediate to a high-boiling point solvent, such as diphenyl ether, and heat to approximately 250°C. This high temperature induces thermal cyclization to form the quinoline ring system.

-

Isolation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. The solid ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate can then be collected by filtration.

Step 3: Chlorination of the 4-hydroxy intermediate

-

Reaction: Suspend the dried ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Heating: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.

-

Extraction: Neutralize the aqueous solution and extract the product, ethyl 4-chloro-6-fluoroquinoline-3-carboxylate, using an organic solvent like dichloromethane or ethyl acetate. Purify the crude product by column chromatography or recrystallization.

Step 4: Hydrolysis to the Carboxylic Acid This final step converts the ethyl ester to the target carboxylic acid.

-

Saponification: Dissolve the ethyl 4-chloro-6-fluoroquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH).

-

Reflux: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester.

-

Acidification: After cooling the reaction to room temperature, acidify the mixture with a strong acid like concentrated hydrochloric acid (HCl) to a pH of approximately 1.

-

Isolation: The desired product, this compound, will precipitate out of the acidic solution. Collect the solid by filtration, wash with water, and dry under vacuum.

Biological Activity and Mechanism of Action

While specific studies on this compound are limited, its core structure is characteristic of fluoroquinolone antibiotics. This class of compounds is known for its broad-spectrum antibacterial activity.

General Mechanism of Fluoroquinolones

Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][5] These enzymes are critical for bacterial DNA replication, transcription, and repair.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during replication. Fluoroquinolones stabilize the complex between DNA gyrase and the cleaved DNA, leading to a halt in replication and ultimately cell death.[2][5]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for separating interlinked daughter DNA strands after replication. By inhibiting topoisomerase IV, fluoroquinolones prevent cell division.[1][5]

The interaction blocks the movement of the DNA replication fork, triggering a cascade of events that result in bacterial cell death.[1][3]

Caption: General mechanism of action for fluoroquinolone-class antibiotics.

References

In-Depth Technical Guide: Physicochemical Characteristics of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Chloro-6-fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various quinolone-based pharmaceuticals. This document outlines its known physical and chemical properties, provides detailed experimental protocols for its synthesis and analysis, and includes visualizations of relevant chemical pathways.

Core Physicochemical Properties

General and Computational Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClFNO₂ | [1] |

| Molecular Weight | 225.603 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| XLogP3-AA (Computed) | 2.4 | [2] |

| Hydrogen Bond Donor Count (Computed) | 1 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | [2] |

| Topological Polar Surface Area (Computed) | 50.2 Ų | [2] |

Thermal and Acid-Base Properties (Estimated)

Direct experimental values for the melting point, boiling point, and pKa of this compound are not widely reported. The data below for a structurally similar compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is provided for estimation purposes. The pKa value is a general estimate for quinoline carboxylic acids.

| Property | Estimated Value | Notes |

| Melting Point | 242-245 °C | Based on the related compound 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[3] |

| Boiling Point | > 300 °C (decomposes) | Typical for quinolone carboxylic acids. |

| pKa | ~5-6 | Estimated based on the carboxylic acid group attached to the quinoline core. |

Solubility Profile (Qualitative)

Quinoline carboxylic acids generally exhibit low solubility in water and higher solubility in polar organic solvents.

| Solvent | Solubility |

| Water | Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Methanol | Slightly soluble |

| Ethanol | Slightly soluble |

| Chloroform | Insoluble |

| Hexane | Insoluble |

Predicted Spectral Data

While specific spectra for this compound are not available, the following table outlines the expected characteristic signals based on its functional groups.

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | Aromatic protons on the quinoline ring are expected in the range of 7.5-9.0 ppm. The carboxylic acid proton will likely appear as a broad singlet downfield (>10 ppm). |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid is expected around 165-175 ppm. Aromatic and quinoline ring carbons will appear in the 110-150 ppm range. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid will be present around 1700-1730 cm⁻¹. C-Cl and C-F stretches will appear in the fingerprint region (< 1400 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 225.6. Fragmentation may involve the loss of CO₂ (44 amu) and HCl (36.5 amu). |

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound, based on established methods for similar compounds.

Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of quinolines.[4] This protocol is a representative adaptation for the synthesis of this compound.

Materials:

-

3-Chloro-4-fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 100-120°C for 1-2 hours. Ethanol, formed as a byproduct, is removed by distillation.

-

Cyclization: The resulting intermediate, diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate, is added to a larger volume of diphenyl ether preheated to 250°C. The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

-

Hydrolysis: After cooling, the reaction mixture is treated with a 10% aqueous solution of sodium hydroxide and refluxed for 1-2 hours to hydrolyze the ester group.

-

Acidification and Isolation: The aqueous layer is separated and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the analysis of quinolone carboxylic acids, which can be adapted for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 80:20 (aqueous:organic), with a gradient to increase the organic phase.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 280 nm and 320 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. A series of dilutions are made to create calibration standards.

-

Sample Preparation: The sample containing the analyte is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The prepared standards and samples are injected into the HPLC system. The retention time and peak area of the analyte are recorded.

-

Quantification: A calibration curve is generated by plotting the peak areas of the standards against their concentrations. The concentration of the analyte in the sample is determined from this curve.

Visualizations

The following diagrams, generated using Graphviz, illustrate key chemical pathways related to this compound.

Caption: Gould-Jacobs reaction pathway for the synthesis of this compound.

Caption: Mechanism of action of fluoroquinolones, inhibiting bacterial DNA replication.

References

Elucidation of the Molecular Structure of 4-Chloro-6-fluoroquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Chloro-6-fluoroquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document outlines the key molecular characteristics, a plausible synthetic route, and the expected spectroscopic data for this compound.

Molecular Structure and Properties

This compound possesses a rigid heterocyclic core, which is a common scaffold in a variety of biologically active compounds. The presence of a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a carboxylic acid group at the 3-position significantly influences its chemical reactivity and potential biological activity.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H5ClFNO2 | [1] |

| Molecular Weight | 225.60 g/mol | [1] |

| CAS Number | 179024-67-0 | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | >250 °C (Predicted) | N/A |

| Solubility | Soluble in DMSO and DMF (Predicted) | N/A |

Proposed Synthesis

A plausible synthetic route for this compound is adapted from the well-established Gould-Jacobs reaction, a powerful method for the synthesis of quinolines. This proposed multi-step synthesis starts from commercially available 4-fluoroaniline.

The proposed synthetic pathway is illustrated below.

Caption: Proposed Synthetic Pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-((4-fluorophenyl)amino)methylene)malonate (Intermediate A)

A mixture of 4-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) is heated at 100-110 °C for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)

Intermediate A is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-250 °C. The mixture is maintained at this temperature for 30 minutes. After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is filtered, washed with hexane, and dried.

Step 3: Synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (Compound G)

Intermediate B is suspended in a 10% aqueous sodium hydroxide solution and heated to reflux for 2-3 hours. The solution is then cooled and acidified with concentrated hydrochloric acid to a pH of approximately 2. The resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid.

Step 4: Synthesis of this compound (Target Compound I)

A mixture of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and phosphorus oxychloride (POCl₃) (5-10 eq) is heated at reflux for 4-6 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford the final product.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | br s | - | -COOH |

| ~9.1 | s | - | H2 |

| ~8.2 | dd | J = 9.0, 5.0 Hz | H5 |

| ~7.9 | dd | J = 9.0, 3.0 Hz | H8 |

| ~7.7 | ddd | J = 9.0, 9.0, 3.0 Hz | H7 |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Carboxylic Acid) |

| ~160 (d, J_CF ≈ 250 Hz) | C6 |

| ~148 | C2 |

| ~145 | C4 |

| ~144 | C8a |

| ~135 (d, J_CF ≈ 10 Hz) | C5 |

| ~128 | C3 |

| ~125 (d, J_CF ≈ 25 Hz) | C7 |

| ~122 | C4a |

| ~110 (d, J_CF ≈ 22 Hz) | C8 |

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N aromatic stretching |

| ~1250 | Strong | C-O stretch and O-H bend |

| ~1100 | Strong | C-F stretch |

| ~850 | Medium | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 225/227 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 208/210 | [M - OH]⁺ |

| 180/182 | [M - COOH]⁺ |

| 145 | [M - COOH - Cl]⁺ |

Experimental Workflow for Structure Elucidation

The structural confirmation of a newly synthesized batch of this compound would typically follow the workflow outlined below.

Caption: General workflow for the synthesis and structural elucidation of a chemical compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route and predictive spectroscopic analysis. The provided data serves as a robust reference for researchers involved in the synthesis, characterization, and application of this and related quinoline derivatives in the field of drug development. Experimental verification of the proposed synthesis and predicted spectral data is recommended for definitive structural confirmation.

References

The Cornerstone of Fluoroquinolone Antibiotics: A Technical Guide to 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a pivotal intermediate in the synthesis of numerous clinically significant fluoroquinolone antibiotics. This document details the synthetic pathways for this core structure, primarily through the Gould-Jacobs reaction, and its subsequent conversion into potent antibacterial agents such as ciprofloxacin and norfloxacin. Detailed experimental protocols, quantitative data on reaction yields and antibacterial efficacy, and visualizations of synthetic workflows and the mechanism of action of fluoroquinolone antibiotics are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Fluoroquinolone Era and the Central Role of the Quinolone Core

Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have become indispensable in the treatment of a wide range of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The core chemical scaffold of these antibiotics is the quinolone ring system, and specific substitutions on this ring dictate the antibacterial spectrum, potency, and pharmacokinetic properties of the individual drugs.

At the heart of many second-generation fluoroquinolones lies the 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. This intermediate, often referred to as a "quinolone acid," provides the foundational structure upon which further chemical modifications are made to produce highly effective antibiotics. The presence of the fluorine atom at the C-6 position and the carboxylic acid at the C-3 position are crucial for antibacterial activity, while the chlorine atom at the C-7 position serves as a reactive site for the introduction of various substituents, most commonly piperazine derivatives, to enhance the drug's spectrum and potency.

This guide will delve into the synthesis of this key intermediate and its elaboration into prominent fluoroquinolone antibiotics, providing the necessary technical details for its practical application in a research and development setting.

Synthesis of the Core Intermediate: 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

The primary route for the synthesis of the 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the Gould-Jacobs reaction .[1] This versatile method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis.

Synthetic Pathway Overview

The overall synthetic scheme can be broken down into three main steps starting from 3-chloro-4-fluoroaniline:

-

Condensation: Reaction of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate.

-

Thermal Cyclization: High-temperature intramolecular cyclization of the condensation product to yield ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.

The following diagram illustrates the general workflow for the synthesis of the quinolone core.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate

-

Materials:

-

3-Chloro-4-fluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring at 145°C for approximately 1 hour.[2] The reaction is typically performed neat (without a solvent).

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting product, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester, is obtained as a crude solid or oil and can be used directly in the next step.

-

Step 2: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Materials:

-

Crude diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate

-

Diphenyl ether

-

Acetone

-

-

Procedure:

-

To the crude product from Step 1, add diphenyl ether as a high-boiling solvent.

-

Heat the mixture to 250°C under reflux.[2] The cyclization reaction will occur, leading to the formation of the quinolone ring system.

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Wash the resulting solid mass with acetone to remove the diphenyl ether and any unreacted starting materials.

-

The crude ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is obtained as a white to pale yellow solid.

-

Step 3: Synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Materials:

-

Crude ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend the crude ethyl ester from Step 2 in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the ester (typically a few hours).

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 1-2.

-

The desired product, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Quantitative Data

| Step | Product | Typical Yield | Melting Point (°C) |

| 2 | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | ~80% (overall from Step 1)[2] | - |

| 3 | 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | High | 234-237 (for N-cyclopropyl derivative)[3] |

Elaboration into Fluoroquinolone Antibiotics

The 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a versatile precursor for a variety of fluoroquinolone antibiotics. The general strategy involves two key modifications:

-

N-Alkylation: Introduction of a substituent at the N-1 position of the quinolone ring, such as an ethyl group (for norfloxacin) or a cyclopropyl group (for ciprofloxacin). This step is often performed on the ester intermediate before hydrolysis.

-

Nucleophilic Aromatic Substitution: Replacement of the chlorine atom at the C-7 position with a cyclic amine, typically a piperazine derivative. This reaction is the final key step in assembling the active drug molecule.

Synthesis of Ciprofloxacin

Ciprofloxacin is synthesized from the N-cyclopropyl derivative of the core intermediate.

Step 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

-

Procedure:

-

A solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in anhydrous dioxane is treated with sodium hydride while cooling.[3]

-

The mixture is stirred at room temperature and then refluxed for 2 hours.

-

After removing the dioxane, the residue is suspended in water, and potassium hydroxide is added, followed by refluxing for 1.5 hours.[3]

-

The warm solution is filtered, and the filtrate is acidified with hydrochloric acid to pH 1-2.[3]

-

The precipitated product is filtered, washed with water, and dried to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.[3]

-

Step 2: Synthesis of Ciprofloxacin

-

Materials:

-

7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

-

Piperazine

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and an excess of piperazine in DMSO is heated at 140°C for 1.5 to 2 hours.[4]

-

The reaction mixture is cooled, and water is added.

-

The pH is adjusted with concentrated hydrochloric acid to precipitate the crude product.[4]

-

The crude ciprofloxacin is purified by recrystallization.

-

Synthesis of Norfloxacin

Norfloxacin is the N-ethyl analog.

Step 1: Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

-

Procedure:

-

Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in dimethylformamide (DMF) with potassium carbonate.

-

Ethyl iodide is added, and the mixture is heated at 80-90°C for 18 hours.[5]

-

After workup and extraction, the resulting ester is hydrolyzed with sodium hydroxide, followed by acidification to yield the N-ethylated carboxylic acid.

-

Step 2: Synthesis of Norfloxacin

-

Procedure:

-

The synthesis is analogous to that of ciprofloxacin, using 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid as the starting material.

-

The reaction with piperazine in a suitable solvent yields norfloxacin. A yield of 68% with a melting point of 220-221°C has been reported.[4]

-

Synthetic Workflow for Fluoroquinolone Antibiotics

Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

-

Topoisomerase IV: This enzyme is involved in the separation of replicated daughter DNA strands. In Gram-positive bacteria, topoisomerase IV is the main target.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This blockage of DNA replication and transcription ultimately results in bacterial cell death.

Antibacterial Activity

The antibacterial efficacy of fluoroquinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for ciprofloxacin and norfloxacin against common bacterial pathogens.

| Antibiotic | Organism | MIC (µg/mL) |

| Ciprofloxacin | Escherichia coli | 0.015 - >1000 |

| Staphylococcus aureus | 0.26 - >128 | |

| Pseudomonas aeruginosa | 0.26 - 64 | |

| Norfloxacin | Escherichia coli | 0.06 - >1000 |

| Staphylococcus aureus | 1.172 | |

| Pseudomonas aeruginosa | - |

Note: MIC values can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.[6][7][8][9]

Conclusion

7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fundamentally important building block in the synthesis of a wide array of fluoroquinolone antibiotics. Its synthesis, primarily via the Gould-Jacobs reaction, is a well-established and efficient process. The strategic placement of the chloro and fluoro substituents on the quinolone core allows for the facile introduction of various functional groups, leading to the development of potent antibacterial agents with broad-spectrum activity. A thorough understanding of the synthesis of this core intermediate and its subsequent chemical modifications is essential for the continued development of new and effective fluoroquinolone antibiotics to combat the growing challenge of bacterial resistance. This guide provides a foundational resource for chemists and pharmacologists working in this critical area of drug discovery.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [The activity of four fluoroquinolones against strains of Pseudomonas aeruginosa with a different sensitivity pattern to ceftazidime and imipenem] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Halogenated Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, often leading to enhanced biological activity. This technical guide provides a comprehensive overview of the diverse biological activities of halogenated quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the quinoline framework.

Anticancer Activity

Halogenated quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various halogenated quinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Human tumor cell lines | < 1.0 | [1] |

| Quinoline–chalcone hybrid 39 | A549 (Lung) | 1.91 | [2] |

| Quinoline–chalcone hybrid 40 | K-562 (Leukemia) | 5.29 | [2] |

| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | - (82.9% growth reduction) | [3] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [4] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | U937 (Lymphoma) | 43.95 ± 3.53 µg/ml | [4] |

| 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) | - | - (Significant activity) | [5] |

| 3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) | - | - (Significant activity) | [5] |

| Dimeric quinoline analogue 28 | PA1 (Ovarian) | 50 | [4] |

| Dimeric quinoline analogue 29 | PA1 (Ovarian) | 50 | [4] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast) | 29.8 | [4] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF-7 (Breast) | 39.0 | [4] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) | MCF-7 (Breast) | 40.0 | [4] |

| 2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide (14) | MCF-7 (Breast) | 40.4 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.

Materials:

-

96-well flat-bottom cell culture plates

-

Cancer cell lines (e.g., MCF-7, A549, etc.)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Halogenated quinoline derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivatives in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT Assay Workflow for Cytotoxicity Assessment.

Signaling Pathways in Anticancer Activity

The anticancer effects of halogenated quinoline derivatives are often mediated through the modulation of critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is one such key cascade that is frequently dysregulated in cancer.

The PI3K/Akt/mTOR signaling network is a crucial intracellular pathway that regulates a wide range of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, leading to cell growth, proliferation, and survival. Halogenated quinoline derivatives have been shown to inhibit this pathway at various nodes, leading to the suppression of tumor growth.[6]

Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Antimicrobial Activity

Halogenated quinolines have demonstrated significant activity against a broad spectrum of microorganisms, including drug-resistant bacteria and fungi. Their primary mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[7][8][9][10][11][12]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. Table 2 summarizes the MIC values of various halogenated quinoline derivatives against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 8-hydroxyquinoline | Gram-positive bacteria, fungi, yeast | 3.44-13.78 µM | [13] |

| Nitroxoline | Aeromonas hydrophila | 5.26 µM | [13] |

| Nitroxoline | Pseudomonas aeruginosa | 84.14 µM | [13] |

| Cloxyquin | Listeria monocytogenes | 5.57 µM | [13] |

| Cloxyquin | Plesiomonas shigelloides | 11.14 µM | [13] |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus | 19.04 x 10⁻⁵ | [14] |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli | 609 x 10⁻⁵ | [14] |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | 19.04 x 10⁻⁵ | [14] |

| 2-sulfoether-4-quinolone derivative 15 | Staphylococcus aureus | 0.8 µM | [15] |

| 2-sulfoether-4-quinolone derivative 15 | Bacillus cereus | 0.8 µM | [15] |

| Quinolidene-rhodanine conjugates (27-32) | Mycobacterium tuberculosis H37Ra | 1.66–9.57 | [15] |

| Quinoline-based amide 3c | Staphylococcus aureus | 2.67 | [10] |

| Quinoline-based amide 3c | Candida albicans | 5.6 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Halogenated quinoline derivatives

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare serial twofold dilutions of the halogenated quinoline derivative in the culture broth directly in the wells of the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Antimicrobial Action

The primary mechanism of action for many antimicrobial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[7][8][9][10][11][12]

Inhibition of DNA gyrase/topoisomerase IV by quinolones.

Antiviral Activity

Certain halogenated quinoline derivatives have demonstrated promising activity against a variety of viruses. Their mechanisms of action can be diverse, including the inhibition of viral entry, replication, or the function of essential viral enzymes.

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). Table 3 provides a summary of the antiviral activities of selected halogenated quinoline derivatives.

| Compound/Derivative | Virus | IC50 (µM) | Reference |

| Mefloquine | Zika Virus (ZIKV) | - (Potent activity) | [16] |

| 2,8-bis(trifluoromethyl)quinoline 141a | Zika Virus (ZIKV) | - (Reduced ZIKV RNA production) | [16] |

| 2,8-bis(trifluoromethyl)quinoline 141b | Zika Virus (ZIKV) | - (Reduced ZIKV RNA production) | [16] |

| Quinoline derivative 1ae | Influenza A Virus (IAV) | 1.87 ± 0.58 | [17] |

| Quinoline derivative 1g | Respiratory Syncytial Virus (RSV) | 3.10 | [17] |

| Quinoline derivative 1 | Dengue Virus Serotype 2 (DENV2) | 0.49 | [18] |

| TODC-3M | SARS-CoV-2 | - (>40% viral titer reduction) | [19] |

| TODI-2M | SARS-CoV-2 | - (>40% viral titer reduction) | [19] |

| YODC-3M | SARS-CoV-2 | - (>40% viral titer reduction) | [19] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell culture.

Materials:

-

24- or 48-well plates

-

Susceptible host cell line

-

Virus stock of known titer

-

Halogenated quinoline derivatives

-

Culture medium

-

Overlay medium (containing, for example, carboxymethylcellulose or agar)

-

Crystal violet staining solution

-

Formalin (for fixing cells)

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Compound and Virus Incubation: Prepare serial dilutions of the halogenated quinoline derivative. In a separate tube, incubate the virus with each dilution of the compound for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that causes a 50% reduction in the number of plaques.

Anti-inflammatory Activity

Halogenated quinoline derivatives have also been investigated for their anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways like the NF-κB pathway.[20]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is typically evaluated by their ability to inhibit key inflammatory mediators or enzymes. Table 4 presents IC50 values for the inhibition of COX enzymes by selected quinoline derivatives.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Quinoline derivative 12c | COX-2 | 0.1 | [12] |

| Quinoline derivative 14a | COX-2 | 0.11 | [12] |

| Quinoline derivative 14b | COX-2 | 0.11 | [12] |

| 1,2,4-triazine-quinoline hybrid 8e | COX-2 | 0.047 | [15] |

| 1,2,4-triazine-quinoline hybrid 8e | 15-LOX | 1.81 | [15] |

| 1,2,4-triazine-quinoline hybrid 8h | TNF-α | 0.40 | [15] |

| 2-(4-(substituted) phenyl)quinoline-4-carboxylic acid derivative[20] | COX-2 | 0.077 | [21] |

| Quinoline-4-carboxylic acid and Quinoline-3-carboxylic acids | LPS-induced inflammation | Appreciable anti-inflammatory affinities | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Halogenated quinoline derivatives

-

Vehicle (e.g., saline, carboxymethylcellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide them into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the halogenated quinoline derivative.

-

Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral gavage or intraperitoneal injection.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways in Anti-inflammatory Activity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. Halogenated quinoline derivatives can interfere with this pathway at multiple points, thereby exerting their anti-inflammatory effects.[19][23]

Key steps in the NF-κB signaling pathway and potential inhibition sites.

Conclusion

This technical guide has provided a comprehensive overview of the significant and diverse biological activities of halogenated quinoline derivatives. The data and protocols presented herein underscore the potential of this class of compounds in the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The structure-activity relationships highlighted in the quantitative data tables, coupled with the detailed experimental methodologies and mechanistic insights, offer a solid foundation for further research and development in this exciting area of medicinal chemistry. The continued exploration of the chemical space around the quinoline scaffold, particularly through strategic halogenation, is expected to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: mechanistic basis of quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Pharmacophore of 4-Chloro-6-fluoroquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacophore of 4-Chloro-6-fluoroquinoline-3-carboxylic acid, a member of the quinolone class of compounds. This document outlines the core structural features essential for biological activity, details relevant experimental protocols, and presents key data for understanding its therapeutic potential and mechanism of action. While this compound often serves as a key intermediate in the synthesis of more complex fluoroquinolone antibiotics, understanding its foundational pharmacophore is critical for the rational design of novel therapeutic agents.

Core Pharmacophore and Structure-Activity Relationships

The biological activity of the quinolone class is dictated by a well-defined pharmacophore. For this compound, the essential elements for its activity, primarily as an antibacterial agent, are rooted in the broader understanding of fluoroquinolone structure-activity relationships (SAR).

The fundamental pharmacophore required for significant antibacterial activity is the 4-pyridone-3-carboxylic acid core.[1] Key structural features and their contributions include:

-

Quinoline Core : The bicyclic aromatic ring system serves as the fundamental scaffold, providing the correct spatial orientation for the key functional groups to interact with their biological targets.

-

4-Oxo Group : The ketone at the 4-position is essential for the molecule's interaction with the target enzymes, DNA gyrase and topoisomerase IV.[1]

-

3-Carboxylic Acid Group : This acidic moiety is crucial for binding to the target enzymes and is a critical component for antibacterial efficacy.[1][2]

-

6-Fluoro Substituent : The fluorine atom at the C-6 position dramatically enhances the potency of quinolones, often by a factor of 5 to 100 compared to non-fluorinated analogs.[1][3][4] This substitution improves cell penetration and interaction with DNA gyrase.[4][5]

-

4-Chloro Substituent : The chloro group at the 4-position is not a common feature in clinically used fluoroquinolones. Instead, this position is typically part of the quinolone core's keto-enol tautomerism. In many synthetic routes, the 4-oxo group is converted to a 4-chloro group to facilitate nucleophilic substitution at this position, making this compound a valuable synthetic intermediate for creating derivatives with varied substituents at this position.[6]

Quantitative Biological Data

While specific quantitative biological activity data for this compound is not extensively published, the following table presents representative data for ciprofloxacin, a widely used fluoroquinolone that can be synthesized from precursors related to the topic compound. This data illustrates the typical potency of this class of antibiotics against key bacterial enzymes and various bacterial strains.

| Compound | Target/Organism | Assay Type | IC50 / MIC (µM) | Reference |

| Ciprofloxacin | E. coli DNA Gyrase | Supercoiling Inhibition | < 0.2 | --INVALID-LINK-- |

| Ciprofloxacin | E. coli Topoisomerase IV | Relaxation Inhibition | 0.5 - 1 | --INVALID-LINK-- |

| Ciprofloxacin | Staphylococcus aureus | MIC | 0.5 - 2 | --INVALID-LINK-- |

| Ciprofloxacin | Pseudomonas aeruginosa | MIC | 0.25 - 1 | --INVALID-LINK-- |

| Ciprofloxacin | Streptococcus pneumoniae | MIC | 1 - 4 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of quinolone derivatives. The following are representative protocols for key experiments.

Synthesis of Quinolone-3-Carboxylic Acids

The synthesis of quinolone-3-carboxylic acids often follows the Gould-Jacobs reaction. A general procedure starting from a substituted aniline is as follows:

-

Condensation : A substituted aniline (e.g., 3-chloro-4-fluoroaniline) is reacted with diethyl ethoxymethylenemalonate (EMME) to form an intermediate acrylate derivative.

-

Cyclization : The acrylate intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization, forming the quinoline ring system.

-

Hydrolysis : The resulting ethyl ester is hydrolyzed, typically using a strong base like sodium hydroxide followed by acidification, to yield the final quinoline-3-carboxylic acid.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation : A reaction mixture is prepared containing assay buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, and ATP), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition : The reaction is initiated by the addition of E. coli DNA gyrase.

-

Incubation : The reaction mixture is incubated at 37°C for approximately 30-60 minutes.

-

Reaction Termination : The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis : The reaction products are separated on a 1% agarose gel.

-

Visualization : The DNA bands are visualized under UV light after staining with ethidium bromide. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Topoisomerase IV Inhibition Assay (Relaxation Assay)

This assay determines a compound's ability to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IV.

-

Reaction Mixture Preparation : A reaction mixture is prepared with assay buffer (containing Tris-HCl, potassium glutamate, magnesium acetate, DTT, and ATP), supercoiled pBR322 plasmid DNA, and the test compound at various concentrations.[7]

-

Enzyme Addition : The reaction is started by adding E. coli topoisomerase IV.[7]

-

Incubation : The mixture is incubated at 37°C for about 30 minutes.[7]

-

Reaction Termination : The reaction is stopped by adding a stop solution (e.g., GSTEB - glycerol, SDS, Tris-HCl, EDTA, bromophenol blue) and chloroform/isoamyl alcohol.[7]

-

Agarose Gel Electrophoresis : The DNA is separated on a 1% agarose gel.[7]

-

Visualization : DNA bands are stained with ethidium bromide and visualized. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.[7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding : Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Visualizations

Pharmacophore Identification Workflow

The following diagram illustrates a typical workflow for identifying and refining a pharmacophore model for a class of compounds like quinolones.

Caption: A logical workflow for pharmacophore model development and validation.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

This diagram illustrates the mechanism of action of fluoroquinolones, which involves the inhibition of bacterial DNA gyrase, leading to DNA damage and cell death.

Caption: Signaling pathway for fluoroquinolone-mediated inhibition of DNA gyrase.

References

- 1. mdpi.com [mdpi.com]

- 2. C-3 Carboxylic Acid Group: Significance and symbolism [wisdomlib.org]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-6 Fluoro Group: Significance and symbolism [wisdomlib.org]

- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

In-Depth Technical Guide: 4-Chloro-6-fluoro-quinoline-3-carboxylic Acid (CAS 179024-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoro-quinoline-3-carboxylic acid, identified by CAS number 179024-67-0, is a halogenated quinoline derivative. Quinoline-based carboxylic acids are a well-established class of heterocyclic compounds with significant applications in medicinal chemistry and pharmaceutical development. The presence of chloro and fluoro substituents on the quinoline ring, along with the carboxylic acid moiety, suggests its potential as a versatile building block for the synthesis of more complex bioactive molecules. This document provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and potential biological significance based on the current scientific literature.

Chemical Structure and Properties

The fundamental structure of this compound consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a carboxylic acid group at the 3-position.

Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 179024-67-0 | N/A |

| Molecular Formula | C₁₀H₅ClFNO₂ | [1] |

| Molecular Weight | 225.60 g/mol | [1] |

| Appearance | White to Yellow Solid | [1] |

| XLogP3 (Computed) | 2.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 224.9992843 u | [2] |

| Monoisotopic Mass | 224.9992843 u | [2] |

| Topological Polar Surface Area | 50.2 Ų | [2] |

| Heavy Atom Count | 15 | [2] |

| Complexity (Computed) | 264 | [2] |

Spectral Data (Predicted)

Although experimental spectra for this specific compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with each other and with the fluorine atom. A broad singlet corresponding to the carboxylic acid proton would likely be observed downfield.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (around 165-175 ppm). The carbons attached to the electronegative chlorine and fluorine atoms will also show characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong, sharp peak corresponding to the C=O stretch of the carboxylic acid should be present around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. The C-Cl and C-F stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.60 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of 4-Chloro-6-fluoro-quinoline-3-carboxylic acid is not explicitly described in readily available literature. However, a plausible and widely used method for the synthesis of quinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction .[3][4][5][6] The following is a generalized experimental protocol adapted for this specific target molecule.

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The synthesis can be envisioned as a multi-step process starting from a substituted aniline.

Detailed Experimental Methodology

Step 1: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate

-

In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) are mixed.

-

The mixture is heated at 100-120 °C for 1-2 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

The resulting ethanol is removed under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate

-

The crude anilinomethylenemalonate from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a distillation apparatus.

-

The mixture is heated to approximately 240-260 °C. The cyclization reaction occurs with the elimination of ethanol.

-

The reaction is maintained at this temperature for 30-60 minutes.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent like hexane to precipitate the product.

-

The solid product is collected by filtration, washed with hexane, and dried.

Step 3: Synthesis of 4-Hydroxy-6-fluoroquinoline-3-carboxylic acid

-

The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

The mixture is heated to reflux until the solid dissolves and the hydrolysis is complete (monitored by TLC).

-

The solution is cooled to room temperature and then acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

-

The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 4: Synthesis of 4-Chloro-6-fluoro-quinoline-3-carboxylic acid

-

The 4-hydroxy-6-fluoroquinoline-3-carboxylic acid is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

The reaction is typically performed in an inert solvent or neat with excess chlorinating agent.

-

The mixture is heated to reflux for several hours.

-

After the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure.

-

The residue is cautiously quenched with ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Potential Biological Activity and Mechanism of Action

While no specific biological data for CAS 179024-67-0 has been found in the reviewed literature, the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities.

Postulated Biological Activities

-

Antimicrobial Activity: Fluoroquinolones are a major class of antibiotics. It is plausible that 4-Chloro-6-fluoro-quinoline-3-carboxylic acid could serve as a key intermediate in the synthesis of novel antibacterial agents. The core structure is a precursor to compounds that are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

-

Anticancer Activity: Certain quinoline derivatives have demonstrated potent anticancer properties. They can act through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The title compound could be a valuable starting material for the development of new anticancer drugs.

-

Anti-inflammatory Activity: Some quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Hypothetical Mechanism of Action (as a Fluoroquinolone Precursor)

If this compound were to be elaborated into a fluoroquinolone-type antibiotic, its ultimate mechanism of action would likely involve the inhibition of bacterial DNA gyrase and topoisomerase IV.

Conclusion

4-Chloro-6-fluoro-quinoline-3-carboxylic acid (CAS 179024-67-0) is a synthetically valuable heterocyclic compound. While detailed experimental data for this specific molecule is sparse, its structural features strongly suggest its utility as a key intermediate in the synthesis of potentially bioactive molecules, particularly in the areas of anti-infectives and oncology. The provided synthetic protocol, based on the well-established Gould-Jacobs reaction, offers a viable route for its preparation. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this and related compounds.

References

A Theoretical and Methodological Guide to 4-Chloro-6-fluoroquinoline-3-carboxylic Acid and its Analogs

Disclaimer: Direct experimental and theoretical studies on 4-Chloro-6-fluoroquinoline-3-carboxylic acid are not extensively available in the public domain. This guide provides a comprehensive overview based on closely related fluoroquinolone structures to infer its probable characteristics and to outline the established methodologies for its study. The data and protocols presented herein are derived from research on analogous compounds and serve as a representative framework for researchers, scientists, and drug development professionals.

Introduction

Quinolones, and their fluorinated subclass, fluoroquinolones, represent a significant class of synthetic antibacterial agents. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. The core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid fused to an aromatic ring, allows for extensive modification at various positions to modulate antibacterial spectrum, potency, and pharmacokinetic properties. The subject of this guide, this compound, is a specific scaffold within this class. Theoretical studies, including quantum chemical calculations and molecular docking, are pivotal in understanding the structure-activity relationships (SAR) and in the rational design of new, more effective derivatives.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is depicted below. Key physicochemical properties, extrapolated from available data on similar quinolones, are summarized in Table 1.

Caption: Molecular scaffold of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H5ClFNO2 | [1] |

| Molecular Weight | 225.603 g/mol | [1] |

| CAS Number | 179024-67-0 | [1] |

| Appearance | White to Yellow Solid | [1] |

| Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O | [1] |

| InChIKey | NEMDTRIVHUEXJW-UHFFFAOYSA-N | [1] |

Synthesis Protocols

The synthesis of fluoroquinolone derivatives often follows established chemical pathways, with the Gould-Jacobs reaction being a cornerstone. A generalized synthetic route is outlined below.

General Synthesis of the Quinolone Core

A common method involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis and substitution reactions.

Experimental Protocol (Representative):

-

Step 1: Condensation. A solution of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out without a solvent and heated.

-

Step 2: Cyclization. The resulting intermediate is heated at high temperatures (e.g., in diphenyl ether or Dowtherm A) to induce cyclization, forming the ethyl ester of the quinolone.[2]

-

Step 3: Hydrolysis. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification.[3]

-

Step 4: Chlorination. The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3).[4]

Caption: Generalized synthetic workflow for fluoroquinolones.

Spectroscopic and Structural Analysis

Spectroscopic techniques are essential for the characterization of synthesized fluoroquinolones. Below are representative data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR provide detailed information about the molecular structure.

Table 2: Representative ¹H and ¹³C NMR Data for a Fluoroquinolone Analog

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |